

## what is the structure of IACS-8803

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IACS-8803 |           |
| Cat. No.:            | B12429112 | Get Quote |

An In-depth Technical Guide to the Core Structure and Function of IACS-8803

For Researchers, Scientists, and Drug Development Professionals

## **Core Structure of IACS-8803**

**IACS-8803** is a potent, synthetically developed agonist of the Stimulator of Interferon Genes (STING) pathway. Its core structure is a cyclic dinucleotide (CDN) based on a 2',3'-cyclic diadenosine monophosphate backbone. Key structural modifications enhance its potency and stability compared to natural CDNs or earlier synthetic analogs.

The chemical formula for IACS-8803 is C<sub>20</sub>H<sub>23</sub>FN<sub>10</sub>O<sub>9</sub>P<sub>2</sub>S<sub>2</sub> with a molecular weight of 692.53 g/mol .[1] The defining features of its structure are:

- 2',3'-Phosphodiester Linkage: Unlike the canonical 3',3'-linkage found in some bacterial CDNs, IACS-8803 possesses a 2',3'-linkage, which is known to have a higher affinity for the STING protein.[2]
- Thiophosphate Bonds: The molecule incorporates sulfur atoms in place of non-bridging oxygens in the phosphodiester backbone, forming thiophosphate bonds. This modification confers significant resistance to degradation by phosphodiesterases, enhancing its biological half-life and in vivo activity.[2]
- Ribose Modification: **IACS-8803** includes a fluorine atom at the 2'-position of one of the ribose moieties. This substitution has been shown to result in superior activity compared to analogs with a hydroxyl group at this position.



These rational modifications result in a high-potency CDN that effectively activates the STING pathway in both human and murine cells.[3][4]

## **Mechanism of Action: STING Pathway Activation**

**IACS-8803** functions as a direct agonist of the STING protein, a critical component of the innate immune system located on the membrane of the endoplasmic reticulum (ER).[2] Activation of the STING pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.[5][6]

The signaling cascade initiated by IACS-8803 is as follows:

- Binding and Activation: IACS-8803 binds directly to the ligand-binding domain of STING dimers in the ER.
- Translocation and TBK1 Recruitment: This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. Here, it recruits and activates the TANK-binding kinase 1 (TBK1).
- IRF3 and NF-κB Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF-κB) pathway.[2][7]
- Cytokine Production: Phosphorylated IRF3 forms dimers and translocates to the nucleus, where, along with activated NF-κB, it drives the transcription of a suite of pro-inflammatory genes. The most critical of these is Type I interferon (IFN-β).[2][5]
- Anti-Tumor Immune Response: The secretion of IFN-β and other cytokines stimulates a
  robust anti-tumor immune response, characterized by enhanced antigen presentation,
  activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes into
  the tumor microenvironment.





Click to download full resolution via product page

**Caption:** STING signaling pathway activated by **IACS-8803**.



## **Preclinical Data**

**IACS-8803** has demonstrated potent and robust anti-tumor activity in multiple preclinical models, both in vitro and in vivo.

## In Vitro STING Activation

The potency of IACS-8803 was evaluated using reporter cell lines that express luciferase upon the activation of the IRF3 pathway, a direct downstream effector of STING.

| Compound  | Cell Line      | Target<br>Organism | EC₅₀ (µg/mL) | Relative<br>Potency vs.<br>Benchmarks |
|-----------|----------------|--------------------|--------------|---------------------------------------|
| IACS-8803 | THP-1 Reporter | Human              | 0.28         | 12-175x more potent[3]                |
| IACS-8803 | 293 Reporter   | Mouse              | 0.1          | 12-175x more potent[3]                |

## **In Vivo Anti-Tumor Efficacy**

The anti-tumor effects of IACS-8803 have been validated in syngeneic mouse models of melanoma and glioblastoma.

Table 2: Efficacy in B16-OVA Melanoma Model[6][7]



| Parameter | Details                                                                                                                              | Outcome                                        |
|-----------|--------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| Model     | C57BL/6 mice with bilateral subcutaneous B16-OVA tumors                                                                              | -                                              |
| Treatment | 10 μg IACS-8803, intratumoral injection into one tumor                                                                               | -                                              |
| Schedule  | Days 6, 9, and 12 post-tumor implantation                                                                                            | -                                              |
| Result    | Superior regression of the untreated, contralateral tumor compared to benchmarks, indicating a powerful systemic immune response.[6] | Higher number of mice cured of both tumors.[6] |

Table 3: Efficacy in Preclinical Glioblastoma (GBM) Models[8][9]

| GBM Model | Model<br>Characteristics                                          | Treatment                       | Outcome                                                                                |
|-----------|-------------------------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------|
| GL261     | Immunogenic,<br>responsive to anti-PD-<br>1                       | 5 μg IACS-8803,<br>intracranial | Significantly improved survival.[9]                                                    |
| QPP8      | Poorly immunogenic,<br>resistant to checkpoint<br>blockade        | 5 μg IACS-8803,<br>intracranial | 100% of mice cured.<br>[8]                                                             |
| U87       | Human GBM cells in humanized mice (epigenetically silenced STING) | IACS-8803,<br>intracranial      | Significantly extended survival, confirming efficacy is mediated by host immune cells. |



## Immunological Effects in the Tumor Microenvironment (TME)

Treatment with IACS-8803 leads to a profound reprogramming of the TME from an immunosuppressive to an inflammatory state.

Table 4: Cellular Changes in the Glioblastoma TME[8][9]

| Immune Cell Type             | Marker       | Change with IACS-<br>8803                                  | Functional<br>Implication                             |
|------------------------------|--------------|------------------------------------------------------------|-------------------------------------------------------|
| CD8+ T Cells                 | Infiltration | <b>↑</b>                                                   | Increased tumor-killing capacity                      |
| Granzyme B                   | 1            | Increased cytotoxicity                                     |                                                       |
| PD-1, LAG-3                  | Ţ            | Reversal of T cell exhaustion                              |                                                       |
| NK Cells                     | Infiltration | 1                                                          | Enhanced innate anti-<br>tumor response               |
| Granzyme B                   | 1            | Increased cytotoxicity                                     |                                                       |
| Microglia / Myeloid<br>Cells | CD80/CD86    | <b>↑</b>                                                   | Increased co-<br>stimulation for T cell<br>activation |
| CD206, Arginase              | ļ            | Shift from immunosuppressive to pro-inflammatory phenotype |                                                       |

# Experimental Protocols In Vitro STING Activation Assay

This protocol describes the methodology used to quantify the potency of **IACS-8803** in activating the STING-dependent IRF3 pathway.



#### · Cell Culture:

 Culture THP-1 Dual™ reporter cells (human monocytic cell line) according to the supplier's instructions. These cells are engineered to express a secreted luciferase gene under the control of an IRF3-inducible promoter.

#### Assay Preparation:

Plate 1x10<sup>5</sup> THP-1 cells per well in a 96-well plate.

#### Compound Treatment:

- $\circ$  Prepare serial dilutions of IACS-8803 (e.g., from 0.01 to 50  $\mu$ g/mL) in sterile, endotoxin-free water or PBS.
- Add the diluted compound to the respective wells. Include a vehicle-only control.

#### Incubation:

Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

#### • Luciferase Measurement:

- Collect the cell culture supernatant.
- Use a commercial luciferase assay system (e.g., QUANTI-Luc<sup>™</sup>) and follow the manufacturer's protocol.
- Measure luminescence using a plate reader.

#### Data Analysis:

- Plot the luminescence signal against the log of the compound concentration.
- $\circ$  Calculate the EC50 value using a non-linear regression (four-parameter logistic) curve fit.





Click to download full resolution via product page

Caption: Workflow for in vitro STING activation assay.

## In Vivo Murine Melanoma Model

This protocol outlines the bilateral tumor model used to assess the systemic anti-tumor effects of IACS-8803.[6]

- Animal Model:
  - Use female C57BL/6 mice, 6-8 weeks old.
- Tumor Implantation:
  - Harvest B16-OVA melanoma cells during their logarithmic growth phase. Prepare a singlecell suspension in sterile, ice-cold PBS at a concentration of 2x10<sup>6</sup> cells/mL.
  - Subcutaneously inject 1x10<sup>5</sup> cells (in 50 μL) into the right flank of each mouse.
  - Immediately following, inject another 1x10<sup>5</sup> cells into the left flank.
- Tumor Growth and Treatment:
  - Allow tumors to establish and grow for 6 days.
  - On days 6, 9, and 12, administer a 10 μg dose of IACS-8803 dissolved in PBS via intratumoral injection. Crucially, inject only the tumor on one flank (e.g., the right flank).
     The contralateral tumor remains untreated to measure systemic effects.
  - The control group receives intratumoral injections of vehicle (PBS) on the same schedule.



- Monitoring and Endpoint:
  - Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
  - Monitor animal health and body weight.
  - The primary endpoints are the change in volume of both the treated and untreated tumors, and overall survival.

### In Vivo Murine Glioblastoma Model

This protocol describes the orthotopic model used to evaluate **IACS-8803** efficacy against intracranial tumors.[10]

- Animal Model:
  - Use female C57BL/6 mice, 6-8 weeks old.
- Cell Preparation:
  - Culture QPP8 murine glioma cells. Prepare a single-cell suspension in sterile DPBS at a density of 2x10<sup>7</sup> cells/mL. Keep cells on ice.
- Orthotopic Implantation (Stereotactic Surgery):
  - Anesthetize the mouse and mount it in a stereotactic frame.
  - Create a midline scalp incision to expose the skull.
  - Using defined stereotactic coordinates for the cerebral cortex (e.g., 1 mm right of the midline, 2 mm anterior to the bregma), drill a small burr hole through the skull.
  - $\circ$  Slowly inject 1x10<sup>5</sup> cells in 5  $\mu$ L of DPBS into the brain parenchyma at a depth of ~2.5-3.0 mm.
  - Withdraw the needle slowly, suture the incision, and monitor the animal during recovery.
- Treatment:



- Allow tumors to establish for a defined period (e.g., 60 days for the QPP8 model).[10]
- On treatment days (e.g., days 60 and 67), re-anesthetize the mice and administer 5 μg of
   IACS-8803 intracranially using the same stereotactic coordinates.
- Monitoring and Endpoint:
  - Monitor mice daily for neurological symptoms and weight loss.
  - The primary endpoint is overall survival. At the time of euthanasia, brains can be harvested for histological or flow cytometric analysis of the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mouse tumor experiments. [bio-protocol.org]
- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 10. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [what is the structure of IACS-8803]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429112#what-is-the-structure-of-iacs-8803]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com